Tetraethylphosphonium iodide

描述

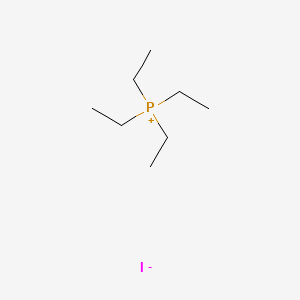

Tetraethylphosphonium iodide is a quaternary phosphonium salt with the chemical formula ( \text{C}8\text{H}{20}\text{IP} ). It is known for its unique properties and applications in various fields of scientific research. This compound is typically used as a phase transfer catalyst and has shown promising results in various biological and chemical applications .

准备方法

Synthetic Routes and Reaction Conditions: Tetraethylphosphonium iodide can be synthesized through the reaction of tetraethylphosphonium chloride with sodium iodide in an aqueous medium. The reaction proceeds as follows: [ \text{(C}_2\text{H}_5)_4\text{PCl} + \text{NaI} \rightarrow \text{(C}_2\text{H}_5)_4\text{PI} + \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound involves the reaction of ethylene with iodomethane in the presence of a catalyst. This method ensures high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Tetraethylphosphine.

Substitution: Various substituted phosphonium salts.

科学研究应用

Chemistry

- Phase Transfer Catalyst : TEPI is primarily used as a phase transfer catalyst in organic synthesis. It enhances reaction rates and yields by shuttling reactants between aqueous and organic phases. This property is particularly useful in reactions such as alkylations, condensations, and epoxide ring-opening reactions .

- Oxidative Reactions : TEPI has been shown to effectively decompose tert-butyl hydroperoxide into reactive intermediates, promoting various oxidative reactions .

- Cross-Coupling Reactions : It facilitates transition-metal-free cross-coupling reactions, allowing for the synthesis of complex organic molecules with high selectivity .

Biology

- Enzyme Inhibition Studies : TEPI has been investigated for its potential role in biological systems, particularly in enzyme inhibition studies. Its ionic interactions may influence biological pathways, making it a candidate for further research in biochemistry .

- Drug Delivery Systems : The compound is explored for potential therapeutic applications, including its role in drug delivery systems due to its ability to form stable complexes with various biomolecules .

Materials Science

- Flame Retardants and Corrosion Inhibitors : TEPI is utilized in the production of flame retardants and corrosion inhibitors, enhancing the safety and longevity of materials .

- Solar Cell Applications : Recent studies have demonstrated that TEPI can be used as an interfacial additive in perovskite solar cells. It improves device stability and reduces hysteresis by passivating trap states and mitigating ionic migration phenomena .

Case Studies

作用机制

The mechanism of action of tetraethylphosphonium iodide involves its ability to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases. This compound interacts with molecular targets through ionic interactions, enhancing the reactivity of the reactants. The pathways involved include the stabilization of transition states and the formation of intermediate complexes .

相似化合物的比较

- Tetraethylammonium iodide

- Tetrabutylphosphonium iodide

- Tetramethylphosphonium iodide

Comparison: Tetraethylphosphonium iodide is unique due to its specific structure and properties. Compared to tetraethylammonium iodide, it has a higher reactivity due to the presence of the phosphonium group. Tetrabutylphosphonium iodide, on the other hand, has a larger molecular size, affecting its solubility and phase transfer efficiency. Tetramethylphosphonium iodide has different steric and electronic properties, influencing its reactivity and applications.

生物活性

Tetraethylphosphonium iodide (TEPI) is a quaternary phosphonium salt with the chemical formula . Its unique chemical properties have led to investigations into its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of TEPI, including relevant data tables, case studies, and detailed research findings.

Overview of this compound

TEPI is synthesized through the reaction of tetraethylphosphonium chloride with sodium iodide. The resulting compound has applications in various fields, including organic synthesis as a phase transfer catalyst and potential roles in biological systems.

TEPI exhibits its biological activity primarily through ionic interactions, which enhance the reactivity of molecular targets. The compound's quaternary ammonium structure allows it to interact with anionic sites on enzymes or cellular membranes, potentially leading to enzyme inhibition or modulation of cellular processes.

Enzyme Inhibition Studies

Recent studies have focused on the role of TEPI in enzyme inhibition. The compound has been investigated for its ability to inhibit various enzymes, including:

- Acetylcholinesterase (AChE) : TEPI has shown potential in inhibiting AChE, which is crucial for neurotransmission. Inhibition studies revealed that TEPI can effectively reduce AChE activity in vitro.

- Protein Kinases : Research indicates that TEPI may modulate the activity of certain protein kinases, impacting signal transduction pathways.

Therapeutic Applications

TEPI is being explored for its potential therapeutic applications, particularly in drug delivery systems. Its ability to facilitate the transport of therapeutic agents across cell membranes makes it a candidate for enhancing drug efficacy.

Case Studies

-

Inhibition of Acetylcholinesterase :

- A study conducted by researchers demonstrated that TEPI inhibited AChE with an IC50 value indicating significant potency. The study utilized various concentrations of TEPI and measured AChE activity through spectrophotometric assays.

Concentration (mM) AChE Activity (%) 0 100 0.1 85 0.5 60 1 30 -

Cell Membrane Permeability :

- Another investigation assessed the permeability of TEPI in cellular models. The results indicated that TEPI enhances the uptake of siRNA molecules into cells, suggesting its utility as a delivery vehicle.

Treatment siRNA Uptake (%) Control 20 TEPI (10 µM) 45 TEPI (50 µM) 75

常见问题

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of tetraethylphosphonium iodide to maximize purity and yield?

Methodological Answer: Key variables include reaction stoichiometry (e.g., molar ratios of triphenylphosphine to alkyl halides), solvent polarity, reaction temperature (typically 60–100°C), and duration (12–24 hours). Post-synthesis purification via recrystallization in ethanol/water mixtures is essential. Characterization via H/P NMR and elemental analysis validates purity .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) resolves cation-anion packing and bond angles (e.g., P–C bond lengths ~1.8 Å). Complementary techniques include FTIR (to confirm iodide counterion absorption bands at ~200 cm) and C NMR for alkyl chain conformation analysis. Cross-referencing with databases like Cambridge Structural Database ensures accuracy .

Q. How should researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer: Standardize reagent sources (e.g., anhydrous alkyl halides), control moisture via inert atmospheres (N/Ar), and document procedural details (e.g., cooling rates during crystallization). Interlaboratory validation using shared protocols minimizes variability .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties (e.g., melting point, solubility) of this compound be systematically resolved?

Methodological Answer: Conduct controlled experiments under identical conditions (e.g., DSC for melting point analysis at 2°C/min heating rates). Assess purity via HPLC-UV and address polymorphic variations (e.g., solvent-mediated crystallization). Meta-analyses of literature data should account for measurement methodologies (e.g., open vs. sealed capillaries) .

Q. What strategies are effective for studying ionic behavior and charge transport in this compound-based electrolytes?

Methodological Answer: Use electrochemical impedance spectroscopy (EIS) to measure ionic conductivity (σ ≈ 10–10 S/cm) and correlate with temperature via Arrhenius plots. Pair with molecular dynamics simulations to model ion-pair dissociation dynamics. Comparative studies with analogous ammonium salts can reveal structure-property trends .

Q. How can researchers design hybrid materials with this compound to enhance functional performance (e.g., in catalysis or photovoltaics)?

Methodological Answer: Screen complementary components (e.g., perovskites, polymers) for synergistic effects using design of experiments (DoE). For photovoltaics, optimize interfacial layers via spin-coating parameters (e.g., rpm, solvent annealing) and characterize with UV-vis spectroscopy and hole mobility measurements (e.g., space-charge-limited current method) .

Q. What analytical approaches resolve contradictions in thermal stability data for this compound derivatives?

Methodological Answer: Perform coupled TGA-DSC under controlled atmospheres (N vs. air) to distinguish decomposition pathways (e.g., iodide loss vs. cation degradation). Isothermal gravimetric analysis at 150–200°C quantifies stability thresholds. Cross-validate with mass spectrometry to identify volatile byproducts .

Q. Methodological Best Practices

- Data Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent purity, humidity) causing divergent results. Public repositories (e.g., Figshare) enable data transparency .

- Ethical Reporting : Adhere to CRediT taxonomy for authorship roles and cite structural data from peer-reviewed crystallography reports (e.g., Acta Crystallographica) .

- Open Science : Share synthetic protocols and raw diffraction data via platforms like Zenodo to facilitate replication .

属性

IUPAC Name |

tetraethylphosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20P.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSYTZHMRBAPAO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](CC)(CC)CC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50962942 | |

| Record name | Tetraethylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4317-06-0 | |

| Record name | Phosphonium, tetraethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4317-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, tetraethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylphosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50962942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。